![molecular formula C10H8N4O2 B13144801 5-Nitro-[3,4'-bipyridin]-6-amine CAS No. 79739-23-4](/img/structure/B13144801.png)
5-Nitro-[3,4'-bipyridin]-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-[3,4’-bipyridin]-6-amine is a compound belonging to the bipyridine family, which consists of two pyridine rings connected by a single bond. The nitro group at the 5-position and the amine group at the 6-position make this compound particularly interesting for various chemical and biological applications. Bipyridines are known for their versatility and are used in a wide range of research fields, including coordination chemistry, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-[3,4’-bipyridin]-6-amine typically involves the nitration of a bipyridine precursor followed by amination. One common method is the nitration of 3,4’-bipyridine using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods
Industrial production of 5-Nitro-[3,4’-bipyridin]-6-amine may involve large-scale nitration and subsequent purification steps. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, catalytic hydrogenation can be employed to reduce any unwanted by-products, ensuring high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-[3,4’-bipyridin]-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 5-amino-[3,4’-bipyridin]-6-amine.
Substitution: Formation of various substituted bipyridine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Nitro-[3,4’-bipyridin]-6-amine involves its interaction with specific molecular targets. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The compound can also chelate metal ions, disrupting essential metal-dependent processes in cells .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bipyridine: Lacks the nitro and amine groups, making it less reactive in certain chemical reactions.
2,2’-Bipyridine: Similar structure but different positioning of nitrogen atoms, affecting its coordination chemistry.
5-Nitro-1,10-Phenanthroline: Another nitro-substituted heterocycle with different electronic properties and reactivity.
Uniqueness
5-Nitro-[3,4’-bipyridin]-6-amine is unique due to the presence of both nitro and amine groups, which confer distinct reactivity and potential for diverse applications. Its ability to form stable metal complexes and undergo various chemical transformations makes it a valuable compound in both research and industrial settings .
Properties
CAS No. |
79739-23-4 |
|---|---|
Molecular Formula |
C10H8N4O2 |
Molecular Weight |
216.20 g/mol |
IUPAC Name |
3-nitro-5-pyridin-4-ylpyridin-2-amine |
InChI |
InChI=1S/C10H8N4O2/c11-10-9(14(15)16)5-8(6-13-10)7-1-3-12-4-2-7/h1-6H,(H2,11,13) |
InChI Key |
QKKVLWNFZLCFDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




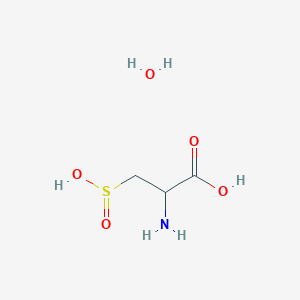
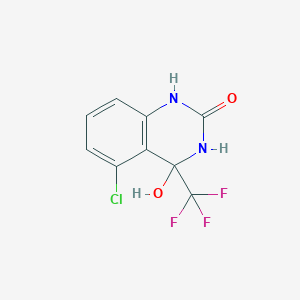

![3,6-Dimethyl-2H-[1,2'-bipyridine]-2-thione](/img/structure/B13144743.png)
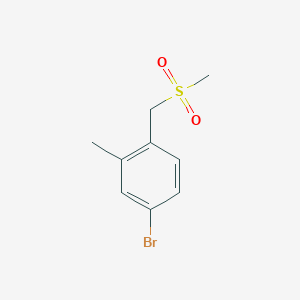
![1-{4-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]phenyl}ethan-1-one](/img/structure/B13144753.png)


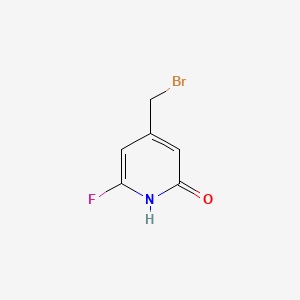
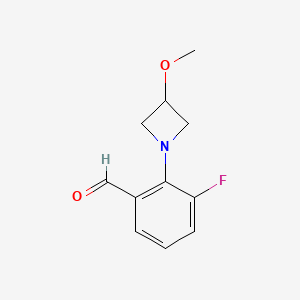
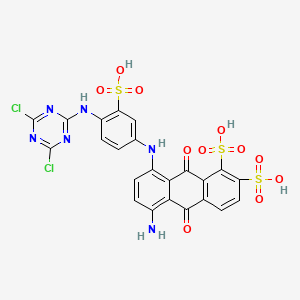
![2-Methyl-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one](/img/structure/B13144806.png)
